4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-
Brand Name: Vulcanchem
CAS No.: 83767-02-6
VCID: VC15905120
InChI: InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
SMILES:
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-

CAS No.: 83767-02-6

Cat. No.: VC15905120

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- - 83767-02-6

Specification

CAS No. 83767-02-6
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 2-[ethyl(methyl)amino]-7-phenylchromen-4-one
Standard InChI InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Standard InChI Key XZXOCFDTZDCWHK-UHFFFAOYSA-N
Canonical SMILES CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[ethyl(methyl)amino]-7-phenylchromen-4-one, reflecting its benzopyran core substituted with an ethylmethylamino group at position 2 and a phenyl group at position 7 . Its molecular formula, C₁₈H₁₇NO₂, corresponds to a monoisotopic mass of 279.1259 g/mol, as computed by PubChem .

Molecular Structure and Stereochemistry

The compound’s 2D structure features a benzopyran skeleton (a fused benzene and pyran ring) with critical substituents:

  • An ethylmethylamino group (-N(CH₂CH₃)(CH₃)) at position 2, introducing basicity and potential hydrogen-bonding capacity.

  • A phenyl ring at position 7, contributing to hydrophobic interactions and π-stacking capabilities .

The 3D conformational analysis reveals a non-planar structure due to steric interactions between the phenyl and ethylmethylamino groups. The dihedral angle between the benzopyran core and the phenyl substituent varies depending on crystallographic conditions, as observed in analogous chromenone derivatives .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇NO₂
Molecular Weight279.3 g/mol
CAS Registry Number83767-02-6
PubChem CID3068769
DSSTox Substance IDDTXSID00232627

Synthesis and Characterization

Spectroscopic Characterization

Key spectroscopic data for this compound include:

  • IR Spectroscopy: Absorption bands at ~1680 cm⁻¹ (C=O stretch of the chromenone core) and ~3381 cm⁻¹ (N-H stretch of the ethylmethylamino group) .

  • ¹H-NMR: Signals at δ 4.77 ppm (singlet, 2H, CH₂ group), δ 6.5–8.2 ppm (aromatic protons), and δ 1.2–1.4 ppm (ethylmethylamino protons) .

  • ¹³C-NMR: Peaks at ~178 ppm (C=O), ~155 ppm (C-4 of chromenone), and ~120–140 ppm (aromatic carbons) .

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